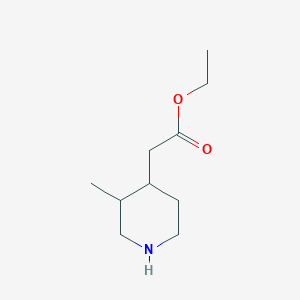

Ethyl 2-(3-methylpiperidin-4-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(3-methylpiperidin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methylpiperidin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h8-9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEZACXRXDUMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242497 | |

| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173186-92-0 | |

| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173186-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Definitive Guide to Ethyl 2-(3-methylpiperidin-4-yl)acetate

The following technical guide details the identification, chemical properties, and synthetic utility of Ethyl 2-(3-methylpiperidin-4-yl)acetate .

Identification, Synthesis, and Pharmaceutical Utility[1]

Executive Summary & CAS Identification

Ethyl 2-(3-methylpiperidin-4-yl)acetate is a specialized piperidine building block used primarily in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other GPCR-targeting therapeutics.[1] Due to the secondary amine's reactivity, it is commercially stabilized and distributed almost exclusively as a hydrochloride salt.

Core Identification Data

| Attribute | Detail |

| Chemical Name | Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride |

| CAS Number (HCl Salt) | 1630907-26-4 |

| CAS Number (Free Base) | Not widely indexed; typically generated in situ |

| Molecular Formula | C₁₀H₁₉NO₂[1][2] · HCl (Salt) / C₁₀H₁₉NO₂ (Base) |

| Molecular Weight | 221.72 g/mol (HCl Salt) / 185.26 g/mol (Base) |

| Key Precursor | 1-Benzyl-3-methyl-4-piperidone (CAS 32018-96-5) |

Critical Note on Stereochemistry: The 3,4-disubstitution pattern creates two chiral centers.[1] Commercial preparations under CAS 1630907-26-4 are typically racemic mixtures of diastereomers (cis/trans) unless specified as "chiral" or "(3R,4R)".[1] For Tofacitinib synthesis, the specific (3R,4R)-cis isomer is required, often synthesized via asymmetric hydrogenation or chiral resolution of the precursor.[1]

Chemical Context & Structural Logic

The 3-methyl-4-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry.[1] The methyl group at the C3 position imposes conformational constraints on the piperidine ring, locking the C4-substituent (the acetate arm) into a specific orientation.[1] This rigidification is crucial for binding affinity in enzyme pockets, such as the ATP-binding site of JAK3.[1]

Stereochemical Hierarchy

The molecule exists as four potential stereoisomers. Understanding this hierarchy is vital for synthetic planning:

-

Cis-Isomers (Racemic): (3R,4S) and (3S,4R) — Substituents on the same side.[1]

-

Trans-Isomers (Racemic): (3R,4R) and (3S,4S) — Substituents on opposite sides.[1]

-

Note: In many piperidine systems, the "trans" relationship (e.g., in Tofacitinib intermediates) refers to the relative orientation that minimizes 1,3-diaxial interactions, though nomenclature depends strictly on Cahn-Ingold-Prelog priority.[1]

-

Synthetic Pathways & Experimental Protocols

The synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate generally proceeds through a Wittig-Horner olefination followed by hydrogenation.[1] The choice of catalyst in the hydrogenation step dictates the stereochemical outcome (cis vs. trans ratio).

Reaction Scheme Visualization

The following diagram illustrates the standard industrial route starting from the N-benzyl protected ketone.

Figure 1: Synthetic workflow from commercially available piperidone precursors to the target ethyl ester.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride.

Phase 1: Olefination (Formation of the Unsaturated Ester)[1]

-

Reagents: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF under Nitrogen atmosphere at 0°C.

-

Addition: Dropwise add Triethyl phosphonoacetate (1.2 eq). Stir for 30 mins to generate the ylide.

-

Reaction: Add 1-Benzyl-3-methyl-4-piperidone (1.0 eq) dissolved in THF. Allow to warm to room temperature and stir for 4–6 hours.

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Result: Crude unsaturated ester (typically an oil).

Phase 2: Hydrogenation & Deprotection (One-Pot or Stepwise)

Note: To obtain the free secondary amine (the target), the N-benzyl group must be removed.[1]

-

Setup: Dissolve the intermediate from Phase 1 in Ethanol (0.1 M concentration).

-

Catalyst: Add 20% Pd(OH)₂/C (Pearlman’s Catalyst) — Preferred for simultaneous double bond reduction and debenzylation.

-

Conditions: Pressurize with Hydrogen gas (40–60 psi) and heat to 50°C. Stir for 12–24 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

-

Isolation: Concentrate the solvent to precipitate the Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride . Recrystallize from Ethanol/Ether if necessary.

Applications in Drug Discovery

This compound serves as a versatile "linker" module. The ethyl ester is a "masked" acid, ready for hydrolysis or direct amidation, while the secondary amine is a nucleophile ready for coupling to heteroaryl halides (e.g., chloropyrimidines).

Mechanistic Role in JAK Inhibition

In the context of Tofacitinib-like molecules:

-

Coupling: The piperidine nitrogen attacks a 4-chloropyrrolo[2,3-d]pyrimidine.[1]

-

Chirality: The (3R,4R) configuration positions the methyl group to interact with a hydrophobic pocket in the JAK kinase domain, improving selectivity over other kinases.

-

Side Chain: The acetate arm (derived from the ethyl ester) is often converted to a nitrile or amide to interact with solvent-exposed residues.

Figure 2: Divergent applications of the scaffold in medicinal chemistry.

References

-

MolCore. (2024). Product Sheet: Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS 1630907-26-4).[1][3][4][5] Retrieved from [1]

-

Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis thereof.[1][6][7][8] US Patent 6,627,754. (Describes the general synthesis of 3,4-disubstituted piperidine intermediates for JAK inhibitors).

-

ChemicalBook. (2024). CAS Database List: 1630907-26-4.[1][3][4] Retrieved from [1]

-

PubChem. (2024). Compound Summary: Ethyl 2-(piperidin-4-yl)acetate (Analog Reference).[1] Retrieved from [1]

Sources

- 1. List of fentanyl analogues - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 上海与昂化工有限公司【化学加会员】 [huaxuejia.cn]

- 4. 1630907-26-4 | エチル2-(3-メチルピペリジン-4-イル)アセテート塩酸塩 | ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride - Capot 化学 [capotchem.com]

- 5. 1630907-26-4_2-(3-甲基哌啶-4-基)乙酸乙酯盐酸盐CAS号:1630907-26-4_2-(3-甲基哌啶-4-基)乙酸乙酯盐酸盐【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Cis-Trans Isomerism of 3-Methyl-4-Substituted Piperidines: A Technical Guide to Stereocontrol and Analysis

Topic: Cis-trans isomerism of 3-methyl-4-substituted piperidine derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stereochemical Imperative

In medicinal chemistry, the piperidine ring is a "privileged scaffold," yet the introduction of a methyl group at the 3-position introduces a critical layer of stereochemical complexity. The biological activity of 3-methyl-4-substituted piperidines is rarely governed by the scaffold alone but by the precise spatial arrangement of its substituents.

A paradigmatic example is 3-methylfentanyl .[1][2][3] The (+)-cis isomer is approximately 2600 times more potent than morphine , whereas the trans isomers exhibit significantly reduced affinity and potency. This guide addresses the "stereochemical bottleneck" in synthesizing these derivatives, providing a roadmap for rationally designing, synthesizing, and separating cis and trans isomers using kinetic versus thermodynamic control.

Conformational Analysis: The Thermodynamic Landscape

To control the isomerism, one must first understand the energetic landscape. The piperidine ring predominantly exists in a chair conformation. For 3,4-disubstituted systems, the interplay between 1,2-gauche interactions and 1,3-diaxial strains dictates stability.

Stability Hierarchy

-

Trans-Isomer (Diequatorial): generally the thermodynamic minimum. Both the 3-methyl and 4-substituent (R) occupy equatorial positions, minimizing 1,3-diaxial interactions with the axial protons of the ring.

-

Dihedral Angle (H3-H4): ~180° (anti-periplanar).

-

-

Cis-Isomer (Equatorial-Axial): Higher energy. One substituent must occupy an axial position.

-

Preferred Conformer: Typically, the bulkier group (often the 4-substituent in drug scaffolds) remains equatorial to avoid severe A-strain, forcing the 3-methyl group axial. However, if the 4-substituent is an amine/amide, the 3-methyl (equatorial) / 4-substituent (axial) conformer may be populated depending on specific gauche interactions.

-

Dihedral Angle (H3-H4): ~60° (syn-clinal).

-

Visualization of Conformational Equilibrium

Figure 1: Conformational energy landscape of 3-methyl-4-substituted piperidines. The diequatorial trans-isomer represents the thermodynamic sink.

Synthetic Strategies: Kinetic vs. Thermodynamic Control[4]

Achieving the desired isomer requires selecting the correct synthetic entry point.

Route A: Hydrogenation of Pyridines (Kinetic Control)

Catalytic hydrogenation of 3-methyl-4-substituted pyridines or pyridinium salts often favors the cis-isomer .

-

Mechanism: Syn-addition of hydrogen across the least hindered face of the aromatic ring.

-

Catalyst Selection:

-

PtO₂ (Adams' Catalyst) in Acetic Acid: Strongly favors cis (often >80:20).

-

Rh/Al₂O₃: Also favors cis but may allow partial equilibration.

-

-

Protocol Note: High pressure favors the kinetic product by increasing the rate of hydrogenation relative to the rate of desorption/isomerization.

Route B: Hydride Reduction of Imines (Stereodivergent)

Starting from 1-benzyl-3-methyl-4-piperidone, condensation with an amine yields an imine (Schiff base). The choice of reducing agent dictates the outcome.

-

Small Hydrides (LiAlH₄, NaBH₄): Attack from the axial direction (perpendicular to the ring) is sterically governed but often leads to mixtures (trans-predominant or 1:1).

-

Bulky Hydrides (L-Selectride): Attack from the equatorial face is hindered? No—bulky hydrides typically attack from the less hindered face. In 3-substituted piperidones, this often results in the cis-isomer (where the incoming hydride and the 3-methyl group end up trans, forcing the amine substituent cis to the methyl).

-

Evidence: In the synthesis of 3-methylfentanyl, L-Selectride reduction of the intermediate imine yielded the cis-isomer with high selectivity.[2]

-

Route C: Thermodynamic Equilibration (Epimerization)

If the trans-isomer is required but the synthesis yielded cis, or to recycle the unwanted isomer:

-

Conditions: Reflux with sodium alkoxide (NaOEt/EtOH) or t-BuOK.

-

Mechanism: Deprotonation at the C3 position (alpha to the amine? No, usually alpha to a carbonyl if present, but in piperidines, epimerization is difficult without an activating group).

-

Correction: Epimerization is most facile at the piperidone stage (via enolate) or if an electron-withdrawing group is present. For simple alkyl/amine piperidines, separation is preferred over equilibration. However, if synthesizing esters (e.g., 3-methyl-4-carboethoxypiperidines), base equilibration quantitatively yields the diequatorial trans-isomer.

Synthetic Workflow Diagram

Figure 2: Divergent synthesis of 3-methyl-4-substituted piperidines via imine reduction.

Analytical Characterization

Validating the stereochemistry is critical. Do not rely solely on melting points; NMR is the gold standard.

1H NMR Spectroscopy

The coupling constant (

| Feature | Trans-Isomer | Cis-Isomer | Mechanistic Basis |

| Conformation | Diequatorial (Substituents) | Equatorial/Axial | Chair stability |

| H3-H4 Relationship | Diaxial (Anti-periplanar) | Axial-Equatorial (Syn-clinal) | Karplus Equation |

| Coupling Constant ( | 10 - 13 Hz | 3 - 5 Hz | Dihedral angle dependence ( |

| Chemical Shift | Signals often shielded (upfield) | Signals often deshielded | 1,3-diaxial compression effects |

X-Ray Crystallography

For final confirmation, particularly of the absolute configuration (enantiomers of the cis or trans diastereomers), X-ray diffraction of the oxalate or fumarate salt is recommended. These salts often crystallize more readily than free bases or hydrochlorides.

Experimental Protocols

General Procedure: Stereoselective Synthesis of Cis-3-Methyl-4-Anilidopiperidines

Adapted from synthesis of 3-methylfentanyl analogues.

-

Imine Formation:

-

Charge a reaction vessel with 1-phenethyl-3-methyl-4-piperidone (1.0 eq) and aniline (1.1 eq).

-

Add p-Toluenesulfonic acid (cat.) and Toluene .

-

Reflux with a Dean-Stark trap to remove water azeotropically until theoretical water volume is collected (~4-6 h).

-

Concentrate in vacuo to yield the crude imine.

-

-

Reduction (Kinetic Control for Cis):

-

Dissolve crude imine in anhydrous THF under Nitrogen.

-

Cool to -78°C .

-

Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 30 mins.

-

Stir at -78°C for 2 h, then allow to warm to room temperature overnight.

-

Quench: Carefully add NaOH (3M) and H₂O₂ (30%) to oxidize organoboranes (oxidative workup is crucial to remove boron byproducts).

-

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

-

-

Acylation (Final Step):

-

Dissolve the resulting amine in CH₂Cl₂. Add Propionyl chloride (1.2 eq) and Diisopropylethylamine (1.5 eq).

-

Stir 1 h. Wash with NaHCO₃.

-

Separation of Isomers

If a mixture is obtained (e.g., via NaBH₄ reduction):

-

Chromatography: Flash column chromatography on silica gel is often insufficient for clean separation of these diastereomers. Neutral Alumina (Activity II-III) is frequently superior.

-

Eluent: Hexane/Ethyl Acetate gradients.

-

-

Fractional Crystallization:

-

Convert the free base mixture to the Oxalate salt (add oxalic acid in acetone/ethanol).

-

The trans-isomer oxalate is typically less soluble and crystallizes out first.

-

The mother liquor, enriched in cis, can be converted to the Fumarate salt to induce crystallization of the cis-isomer.

-

References

-

Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: "Stereoisomers of 3-methylfentanyl")

-

Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. Source: Defense Technical Information Center (DTIC) URL:[Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: RSC Medicinal Chemistry URL:[4][Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. Source: Journal of the American Chemical Society URL:[Link]

-

Synthesis of 3,4-disubstituted piperidines by carbonyl ene and Prins cyclizations. Source: NIH / PubMed Central URL:[Link]

Sources

Comparative Technical Guide: Ethyl 2-(3-methylpiperidin-4-yl)acetate vs. Ethyl 2-(piperidin-4-yl)acetate

[1]

Executive Summary

This technical guide provides a rigorous comparison between the standard medicinal chemistry building block Ethyl 2-(piperidin-4-yl)acetate (Compound A) and its C3-methylated analog Ethyl 2-(3-methylpiperidin-4-yl)acetate (Compound B).[1]

While Compound A serves as a flexible, achiral linker in fragment-based drug discovery (FBDD), Compound B introduces critical stereochemical complexity and conformational constraints. This guide analyzes the synthetic divergence, stereochemical implications, and the "Magic Methyl" effect that justifies the increased synthetic burden of the methylated analog.

Part 1: Structural & Physicochemical Analysis[2]

The introduction of a single methyl group at the C3 position of the piperidine ring fundamentally alters the molecule's topology and energy landscape.

Comparative Data Table

| Property | Ethyl 2-(piperidin-4-yl)acetate (Compound A) | Ethyl 2-(3-methylpiperidin-4-yl)acetate (Compound B)[1] |

| CAS Registry | 59184-90-6 | N/A (Isomer dependent) |

| Formula | C | C |

| MW | 171.24 g/mol | 185.27 g/mol |

| Chirality | Achiral | Chiral (2 stereocenters: C3, C4) |

| Stereoisomers | 1 | 4 (2 pairs of enantiomers: cis and trans) |

| Conformation | Flexible Chair (Rapid Ring Flip) | Biased Chair (Methyl preference for equatorial) |

| pKa (Calc) | ~11.2 | ~11.3 (Slightly more basic due to inductive effect) |

Stereochemical Complexity of the 3-Methyl Analog

Unlike the achiral Compound A, the 3-methyl analog exists as diastereomers.[1] The relative orientation of the C3-methyl and C4-acetate groups dictates the molecular shape:

-

Cis-Isomer: The substituents are on the same side of the ring. To minimize 1,3-diaxial interactions, the piperidine ring will adopt a chair conformation where the bulkier group (typically the acetate side chain) or the methyl group attempts to be equatorial. However, cis-1,3-disubstitution often forces one substituent axial.[1]

-

Trans-Isomer: The substituents are on opposite sides.[1] In the diequatorial conformation (lowest energy), both the C3-methyl and C4-acetate groups project away from the ring, creating a linear, extended topology.[1]

Part 2: Synthetic Methodologies

The synthesis of the unmethylated scaffold is trivial, whereas the methylated analog requires stereocontrol.

Route A: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

The standard industrial route involves the reduction of Ethyl 4-pyridylacetate .[1] This process is non-stereogenic and high-yielding.[1]

-

Precursor: Ethyl 2-(pyridin-4-yl)acetate.[1]

-

Reagents: H

, PtO -

Mechanism: Heterogeneous catalytic hydrogenation.

Route B: Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate

This route is complicated by the formation of cis and trans diastereomers.[1]

-

Strategy 1: Pyridine Reduction (Low Selectivity)

-

Hydrogenation of Ethyl 2-(3-methylpyridin-4-yl)acetate typically yields a mixture of cis and trans isomers (often favoring cis due to hydrogen delivery from the less hindered face).[1]

-

Refinement: Thermodynamic equilibration (heating with NaOEt) can enrich the thermodynamically stable trans-isomer (diequatorial).[1]

-

-

Strategy 2: Horner-Wadsworth-Emmons (HWE) on Piperidone (High Selectivity) [1]

Synthesis Workflow Diagram

Caption: Comparative synthetic pathways showing the direct reduction route for the unsubstituted scaffold versus the multi-step stereocontrolled route required for the 3-methyl analog.

Part 3: The "Magic Methyl" Effect & Applications

Why accept the synthetic penalty of the 3-methyl group? In medicinal chemistry, this is often driven by the "Magic Methyl" effect , where a single methyl group can boost potency by orders of magnitude.

Conformational Locking

The unsubstituted piperidine ring (Compound A) undergoes rapid chair-chair interconversion.[1] This means the acetate side chain sweeps through a large conformational volume, resulting in a high entropic penalty upon binding to a protein target.

In Compound B, the C3-methyl group prefers the equatorial position (A-value ~1.7 kcal/mol). This biases the ring population significantly, "locking" the C4-acetate group into a specific vector (axial or equatorial depending on cis/trans relationship). If this vector matches the bioactive conformation, binding affinity increases due to reduced entropic loss.

Metabolic Stability

Piperidine rings are susceptible to oxidative metabolism (N-dealkylation or oxidation at the

Part 4: Experimental Protocols

Protocol 1: Hydrogenation of Ethyl 4-pyridylacetate (Synthesis of Compound A)

This protocol utilizes a standard heterogeneous hydrogenation.[1]

-

Preparation: In a high-pressure hydrogenation vessel, dissolve Ethyl 2-(pyridin-4-yl)acetate (10.0 g, 60.5 mmol) in Glacial Acetic Acid (100 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO

) (500 mg, 5 wt%) under an inert nitrogen atmosphere. Caution: Dry catalyst can ignite solvent vapors. -

Hydrogenation: Seal the vessel and purge with H

gas (3x). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12 hours. -

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with Ethanol.

-

Neutralization: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO

(aq) until basic (pH > 8). -

Isolation: Dry the organic layer over MgSO

, filter, and concentrate to yield Ethyl 2-(piperidin-4-yl)acetate as a colorless oil (Yield: ~90-95%).[1]

Protocol 2: Stereoselective Synthesis of Trans-Ethyl 2-(3-methylpiperidin-4-yl)acetate

This protocol targets the thermodynamically stable trans-isomer.[1]

-

Reduction: Follow the hydrogenation procedure above using Ethyl 2-(3-methylpyridin-4-yl)acetate as the starting material.[1] This yields a cis/trans mixture.[2]

-

Equilibration (Epimerization): Dissolve the crude mixture in absolute Ethanol containing Sodium Ethoxide (1.5 eq).

-

Reflux: Heat the solution to reflux for 24 hours. The basic conditions facilitate proton exchange at the C4 position (alpha to the ester), allowing the mixture to settle into the thermodynamically preferred diequatorial trans conformation.

-

Workup: Cool to room temperature, neutralize with dilute HCl, and extract into Ethyl Acetate.

-

Purification: Purify via flash column chromatography (SiO

, MeOH/DCM gradient with 1% NH

References

-

Barnes-Seeman, D. (2012). The "Magic Methyl" Effect on the Biological Activity of Drug Candidates. Angewandte Chemie International Edition.

- Kozlov, N. G., et al. (1998). Synthesis and properties of piperidine derivatives. Russian Journal of Organic Chemistry.

-

Sigma-Aldrich. (2024).[1] Ethyl 2-(piperidin-4-yl)acetate Product Sheet.

-

BenchChem. (2025).[3] 3-Methylpiperidine vs Piperidine: Comparative Analysis in Synthetic Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-(piperidin-4-yl)acetate.

Sources

- 1. List of fentanyl analogues - Wikipedia [en.wikipedia.org]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

3-methylpiperidine-4-acetic acid ethyl ester synonyms

An In-depth Technical Guide to Ethyl 2-(3-methylpiperidin-4-yl)acetate: A Versatile Scaffold in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-(3-methylpiperidin-4-yl)acetate, a notable heterocyclic building block, is gaining significant traction within the realms of medicinal chemistry and drug discovery. Its molecular architecture, which features a 3-methyl-substituted piperidine ring—a highly privileged scaffold in pharmaceuticals—covalently linked to an ethyl acetate group, presents a unique and versatile platform for the synthesis of novel therapeutic agents.[1] The piperidine core is a prevalent motif in a multitude of FDA-approved drugs, celebrated for its favorable pharmacokinetic properties and its ability to enhance the druggability of a molecule.[1][2] The ethyl acetate side chain provides a chemically tractable handle for a variety of synthetic modifications, allowing for the strategic exploration of chemical space in the pursuit of optimized biological activity.

This technical guide provides a comprehensive overview of ethyl 2-(3-methylpiperidin-4-yl)acetate, including its nomenclature, physicochemical properties, a detailed synthetic protocol, and its established and potential applications in drug development. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to leverage this compound in their research endeavors.

Nomenclature and Chemical Identifiers

The systematic identification of a chemical entity is paramount for unambiguous scientific communication. Ethyl 2-(3-methylpiperidin-4-yl)acetate is known by several synonyms and can be referenced through various chemical registry numbers.

Synonyms:

-

3-methylpiperidine-4-acetic acid ethyl ester

-

Ethyl 2-(3-methylpiperidin-4-yl)acetate

It is crucial to distinguish this compound from its close structural isomers and related derivatives, such as:

-

3-Methyl-piperidine-4-carboxylic acid ethyl ester hydrochloride: A related compound available from commercial suppliers with CAS Number 1159822-87-3.[3][4]

-

3-Methylpiperidine-4-carboxylic acid: The corresponding carboxylic acid, identified by CAS Number 885951-69-9.[5][6]

-

(R)-3-Piperidine acetate ethyl ester hydrochloride: A chiral variant with CAS Number 1233200-48-0.[7]

The stereochemistry of the 3-methyl group and the attachment at the 4-position of the piperidine ring can exist as cis and trans diastereomers, which may exhibit different biological activities and pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of ethyl 2-(3-methylpiperidin-4-yl)acetate are critical for its handling, formulation, and application in synthetic chemistry. Below is a summary of its key properties, compiled from available data on analogous structures.

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | N/A |

| Molecular Weight | 185.27 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | [8] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | N/A |

| Storage Temperature | Freezer temperatures are recommended for long-term storage of similar piperidine derivatives. | [8] |

Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate

The synthesis of substituted piperidines is a well-established field in organic chemistry. A plausible and efficient synthetic route to ethyl 2-(3-methylpiperidin-4-yl)acetate can be adapted from established methods for the synthesis of related piperidine derivatives.[11][12] The following protocol outlines a multi-step synthesis starting from 3-methyl-4-cyanopyridine.

Synthetic Workflow Diagram

Caption: A three-step synthetic workflow for the preparation of ethyl 2-(3-methylpiperidin-4-yl)acetate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-aminomethylpiperidine (Hydrogenation)

-

Reaction Setup: To a solution of 3-methyl-4-cyanopyridine (1 equivalent) in glacial acetic acid, add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Hydrogenation: Place the reaction mixture in a Parr hydrogenation apparatus. Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting residue, containing the crude 3-methyl-4-aminomethylpiperidine, can be used in the next step without further purification.

Causality: The use of a noble metal catalyst like PtO₂ is crucial for the reduction of the pyridine ring and the nitrile group. Acetic acid is a common solvent for such hydrogenations as it can help to maintain the catalyst's activity.

Step 2: Synthesis of 3-Methylpiperidine-4-acetic acid (Hydrolysis)

Note: This step assumes the nitrile is first hydrolyzed to a carboxylic acid. An alternative would be direct conversion from the aminomethyl intermediate.

-

Reaction Setup: The crude product from Step 1 is subjected to a diazotization reaction followed by cyanation and then hydrolysis. A more direct route involves the hydrolysis of a precursor ester. Assuming a suitable precursor is available, the hydrolysis would proceed as follows.

-

Hydrolysis: Dissolve the crude nitrile-containing intermediate in a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and then neutralize it with a suitable base, such as sodium carbonate, to a pH of approximately 7.

-

Isolation: The product can be isolated by extraction with an organic solvent or by crystallization, depending on its physical properties.

Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 3: Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate (Esterification)

-

Reaction Setup: To a solution of 3-methylpiperidine-4-acetic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Esterification: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, ethyl 2-(3-methylpiperidin-4-yl)acetate.

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using an excess of ethanol and removing water as it is formed can drive the reaction towards the product side.

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] Ethyl 2-(3-methylpiperidin-4-yl)acetate serves as a valuable intermediate in the synthesis of compounds targeting various diseases.

Scaffold for Novel Analgesics

The piperidine ring is a well-established pharmacophore in the design of analgesic compounds, most notably in the fentanyl class of opioids.[2][13] The 3-methyl and 4-acetic acid ethyl ester functionalities on the piperidine ring of the title compound provide vectors for chemical modification to explore structure-activity relationships (SAR) for opioid and other pain receptors.

Intermediate in Neuroscience Research

Piperidine derivatives are frequently employed in the development of agents targeting the central nervous system (CNS).[14] This is due to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems. Ethyl 2-(3-methylpiperidin-4-yl)acetate can be used to synthesize novel ligands for receptors and enzymes implicated in neurological and psychiatric disorders.[2]

Logical Relationship Diagram

Caption: The utility of ethyl 2-(3-methylpiperidin-4-yl)acetate in drug discovery is derived from its core structural features.

Moiety for Antimicrobial and Anticancer Agents

The piperidine nucleus is also present in numerous antimicrobial and anticancer drugs.[15] By functionalizing the acetic acid group of ethyl 2-(3-methylpiperidin-4-yl)acetate with various pharmacophores, novel compounds with potential antibacterial, antifungal, or antitumor activities can be developed.[2]

Conclusion

Ethyl 2-(3-methylpiperidin-4-yl)acetate is a valuable and versatile building block in synthetic and medicinal chemistry. Its strategic combination of a privileged piperidine scaffold and a modifiable side chain makes it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. The synthetic accessibility and the potential for diverse chemical elaboration underscore its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of this compound, intended to facilitate its application in advancing drug discovery and development programs.

References

- Vertex AI Search. (2025, October 15).

- The Royal Society of Chemistry. Piperidines ESI-revised3.

- ChemicalBook. 3-Methyl-piperidine-4-carboxylic acid ethyl ester hydrochloride(1159822-87-3) 1 H NMR.

- BLD Pharm. 885951-69-9|3-Methylpiperidine-4-carboxylic acid.

- Sigma-Aldrich. Ethyl 2-(piperidin-4-yl)

- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

- PubChem. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617.

- Echemi. Piperidine-4-carboxylic acid ethyl ester.

- Benchchem. Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis.

- Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.

- BLD Pharm.

- MDPI. (2022, May 25).

- Biomed Pharmacol J. (2008).

- Pipzine Chemicals. (3R)-3-Methyl-3-piperidinecarboxylic Acid Ethyl Ester.

- Advanced ChemBlocks. methyl 2-(1-ethylpiperidin-4-yl)

- European Patent Office. (2015, October 22). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - EP 321548.

- Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.

- Capot Chemical. 1233200-48-0 | (R)

- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Methylpiperidine | 626-56-2.

- ACG Publications. (2025, March 27).

- Sigma-Aldrich. (S)

- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- Wikipedia. List of fentanyl analogues.

- NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester.

- Sandip S. Kotgire, et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)

- PubChemLite. Ethyl 2-(piperidin-3-yl)

- RSC Med. Chem. (2022, October 11).

- Baruch S. Blumberg Institute. (2025, March 3). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Methyl-piperidine-4-carboxylic acid ethyl ester hydrochloride(1159822-87-3) 1H NMR spectrum [chemicalbook.com]

- 4. 1159822-87-3|Ethyl 3-methylpiperidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. 885951-69-9|3-Methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1233200-48-0 | (R)-3-Piperidine acetate ethyl ester hydrochloride - Capot Chemical [capotchem.com]

- 8. Ethyl 2-(piperidin-4-yl)acetate | 59184-90-6 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. List of fentanyl analogues - Wikipedia [en.wikipedia.org]

- 14. tuodaindus.com [tuodaindus.com]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate, a valuable piperidine-based scaffold for pharmaceutical research and drug development. The protocol details a robust two-step synthetic route commencing from the readily available starting material, 3-methyl-4-piperidone. The synthesis employs a Reformatsky reaction to generate a β-hydroxy ester intermediate, which is subsequently dehydrated and catalytically hydrogenated to yield the target saturated ester. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety information.

Introduction and Synthetic Strategy

Piperidine derivatives are ubiquitous in pharmaceuticals and natural products, prized for their favorable pharmacokinetic properties. The target molecule, Ethyl 2-(3-methylpiperidin-4-yl)acetate, incorporates a key acetic acid ester side chain at the C4 position, making it a versatile intermediate for further functionalization in drug discovery programs.

The selected synthetic strategy involves two primary transformations:

-

Carbon-Carbon Bond Formation: A Reformatsky reaction is employed to couple 3-methyl-4-piperidone with ethyl bromoacetate. This classic organozinc-mediated reaction is highly effective for additions to ketones and aldehydes, forming a β-hydroxy ester.[1][2] The organozinc reagent, or 'Reformatsky enolate', is prepared in situ from zinc dust and the α-halo ester.[3][4] A key advantage of this method is that the Reformatsky enolates are less reactive than their lithium or Grignard counterparts, preventing unwanted side reactions like self-condensation of the ester.[4][5]

-

Dehydration and Reduction: The intermediate β-hydroxy ester is prone to dehydration under acidic workup or mild heating, yielding the more stable α,β-unsaturated ester, ethyl 2-(3-methylpiperidin-4-ylidene)acetate. The final step is the catalytic hydrogenation of this intermediate to reduce the exocyclic double bond, affording the desired saturated product as a mixture of diastereomers.

This approach was chosen for its reliability, use of accessible reagents, and straightforward execution in a standard laboratory setting.

Overall Synthetic Scheme

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-(3-methylpiperidin-4-ylidene)acetate

Reaction Principle and Mechanism

The first stage of the synthesis is a Reformatsky reaction. The core of this reaction involves the oxidative addition of metallic zinc into the carbon-halogen bond of ethyl bromoacetate.[4] This forms an organozinc reagent, often referred to as a Reformatsky enolate.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methyl-4-piperidone. The reaction proceeds through a six-membered chair-like transition state to minimize steric hindrance.[1][4] Subsequent acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester. This intermediate readily undergoes acid-catalyzed dehydration upon gentle heating to form the thermodynamically stable α,β-unsaturated product.

Caption: Key stages of the Reformatsky reaction and subsequent dehydration.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Zinc dust (<10 micron, activated)

-

Iodine (crystal)

-

3-Methyl-4-piperidone hydrochloride (and base for free-amine generation)

-

Ethyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of Free Base: If starting from 3-methyl-4-piperidone hydrochloride, neutralize it by dissolving in water, adding excess sodium bicarbonate, and extracting the free base into dichloromethane. Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure. The resulting oil should be used immediately.

-

Zinc Activation: To the flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add activated zinc dust (5.0 eq) and a single crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous THF (50 mL) to the flask. To the dropping funnel, add a solution of 3-methyl-4-piperidone (1.0 eq) and ethyl bromoacetate (2.0 eq) in anhydrous THF (20 mL).

-

Initiation and Reaction: Add a small portion (approx. 10%) of the solution from the dropping funnel to the stirred zinc suspension. The reaction mixture should become warm, and the brown color of iodine should fade. If the reaction does not start, gentle heating may be required.

-

Once initiated, add the remainder of the solution dropwise over 30 minutes, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Work-up and Dehydration: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (50 mL). This will dissolve the unreacted zinc and zinc salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil contains the dehydrated product, ethyl 2-(3-methylpiperidin-4-ylidene)acetate.

-

Purification: Purify the crude product via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure α,β-unsaturated ester.

Part 2: Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate

Reaction Principle

The final step is the reduction of the exocyclic carbon-carbon double bond of the intermediate. Catalytic hydrogenation is the method of choice for this transformation as it is highly efficient and selective.[6] Palladium on carbon (Pd/C) is an excellent catalyst for reducing alkene functionalities under mild conditions (room temperature, low H₂ pressure) without affecting the ester group. The reaction is performed in a protic solvent like ethanol. The hydrogenation will occur from the less sterically hindered face of the double bond, leading to a mixture of cis and trans diastereomers with respect to the methyl group at the C3 position.

Detailed Experimental Protocol

Materials and Equipment:

-

Parr hydrogenation apparatus or a flask with a balloon of hydrogen

-

Round-bottom flask (250 mL)

-

Palladium on carbon (10 wt. %)

-

Ethanol (anhydrous)

-

Ethyl 2-(3-methylpiperidin-4-ylidene)acetate (from Part 1)

-

Celite® for filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2-(3-methylpiperidin-4-ylidene)acetate (1.0 eq) in ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol % by weight relative to the substrate) to the solution under a stream of nitrogen.

-

Hydrogenation: Secure the flask to a Parr apparatus or equip it with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas (3 cycles).

-

Pressurize the vessel to the desired pressure (e.g., 50 psi or continue stirring under the balloon atmosphere) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is the final product, Ethyl 2-(3-methylpiperidin-4-yl)acetate. Further purification by chromatography may be performed if necessary to separate diastereomers or remove minor impurities.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance | Key Analytical Data (Expected) |

| Intermediate (Unsaturated Ester) | C₁₀H₁₇NO₂ | 183.25 | 65-75% | Pale yellow oil | ¹H NMR: Olefinic proton (~5.7 ppm), ethyl ester signals. IR: C=O stretch (~1715 cm⁻¹), C=C stretch (~1650 cm⁻¹). |

| Final Product (Saturated Ester) | C₁₀H₁₉NO₂ | 185.26 | 90-98% | Colorless to pale yellow oil | ¹H NMR: Disappearance of olefinic proton, appearance of new aliphatic protons. MS (ESI+): m/z = 186.1 [M+H]⁺. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Reagents: Ethyl bromoacetate is a lachrymator and is toxic; handle with extreme care. Anhydrous THF can form explosive peroxides; use from a freshly opened bottle or test for peroxides before use.

-

Hydrogenation: Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion. The catalyst is pyrophoric and should not be allowed to dry in the air. Ensure the reaction apparatus is properly set up and purged of air before introducing hydrogen.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the complete synthesis.

References

-

Shriner, R. L. The Reformatsky Reaction. Organic Reactions. [Link][2]

-

Borowski, A. F., et al. (2012). Catalyzed hydrogenation of condensed three-ring arenes and their N-heteroaromatic analogues by a bis(dihydrogen) ruthenium complex. Dalton Transactions, 41(46), 14117-25. [Link][6]

-

Santoro, O., et al. (2023). Ethyl Acetate Hydrogenation. Encyclopedia MDPI. [Link][7]

-

PrepChem. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. [Link][8]

-

Yatri R. Shah, et al. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2): 581-589. [Link][9]

-

Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link][12]

-

Google Patents. CN102731298A - Method for purifying ethyl acetate. [15]

-

UC Berkeley, College of Chemistry. The Wittig Reaction. [Link][17]

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Catalyzed hydrogenation of condensed three-ring arenes and their N-heteroaromatic analogues by a bis(dihydrogen) ruthenium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. prepchem.com [prepchem.com]

- 9. jocpr.com [jocpr.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. cerritos.edu [cerritos.edu]

- 14. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]

- 15. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]

- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 17. ocf.berkeley.edu [ocf.berkeley.edu]

Protocols for N-Alkylation of Ethyl 2-(3-methylpiperidin-4-yl)acetate

Application Note: AN-2026-02

Precision Strategies for Sterically Hindered, Ester-Functionalized Secondary Amines

Executive Summary

This guide details the synthetic protocols for the

This document outlines two validated pathways:

-

Direct

Alkylation: Best for primary alkyl halides. -

Reductive Alkylation: Best for introducing bulky groups or preventing over-alkylation (quaternization).

Strategic Analysis & Chemical Logic

2.1 Structural Considerations

-

Steric Hindrance: The C3-methyl group creates a "gatekeeper" effect. While the nitrogen is still nucleophilic (

), the approach of electrophiles is kinetically slower compared to unsubstituted piperidine. This requires optimized thermal conditions or "cesium effect" promotion. -

Ester Sensitivity: The ethyl ester side chain is susceptible to hydrolysis (saponification) in the presence of strong aqueous bases (e.g., NaOH, KOH) or nucleophilic bases. We utilize anhydrous carbonate bases or hindered organic bases to preserve the ester.

2.2 Pathway Selection Logic

The choice of method depends strictly on the electrophile type:

| Electrophile Type | Recommended Protocol | Key Reagent | Rationale |

| Primary Alkyl Halide (R-CH2-X) | Protocol A ( | Cesium promotes solubility; MeCN is polar aprotic but easily removed. | |

| Secondary Alkyl Halide | Protocol A (Modified) | KI (Catalytic) | Finkelstein condition required to boost leaving group ability. |

| Aldehyde / Ketone | Protocol B (Reductive) | Prevents over-alkylation; ester-compatible reducing agent. |

Visual Workflows (Graphviz)

Diagram 1: Strategic Decision Tree

Caption: Logical flow for selecting the optimal alkylation strategy based on electrophile nature.

Experimental Protocols

Protocol A: Direct

Alkylation (Cesium-Promoted)

Objective: Introduction of primary alkyl chains using alkyl halides. Mechanism: Nucleophilic attack of the piperidine nitrogen on the alkyl halide. Cesium carbonate is used over potassium carbonate due to the "cesium effect"—higher solubility in organic solvents and a looser ion pair, which enhances the nucleophilicity of the amine.

Reagents:

-

Substrate-1 (1.0 equiv)

-

Alkyl Halide (1.1 – 1.2 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if halide is unreactive).

-

Optional: Potassium Iodide (KI) (0.1 equiv) if using Alkyl Chlorides.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-1 (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

-

Base Addition: Add

(2.0 mmol) in one portion. The suspension will be heterogeneous. -

Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise.

-

Note: If using a volatile halide (e.g., MeI, EtI), cool the flask to 0°C during addition, then warm to room temperature (RT).

-

-

Reaction: Stir vigorously at RT. Monitor by LCMS or TLC.

-

Typical Time: 4–16 hours.

-

For hindered halides: Heat to 60°C.

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove inorganic salts. Rinse the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Critical Control Point: Do not use alcohol solvents (MeOH/EtOH) with strong heating, as this may cause transesterification of the ethyl ester.

Protocol B: Reductive Alkylation (STAB Method)

Objective: Introduction of bulky groups or alkylation via aldehydes/ketones. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2] Sodium Triacetoxyborohydride (STAB) is chosen because it reduces iminiums fast but is inert toward esters and ketones/aldehydes (slow reaction), preventing side reactions.

Reagents:

-

Substrate-1 (1.0 equiv)

-

Aldehyde/Ketone (1.1 – 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

-

Imine Formation: Dissolve Substrate-1 (1.0 mmol) and the Carbonyl compound (1.1 mmol) in DCE (5 mL).

-

Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30–60 minutes at RT.

-

Why: This promotes the formation of the iminium ion, which is the actual substrate for reduction.

-

-

Reduction: Add STAB (1.5 mmol) in portions over 5 minutes.

-

Observation: Mild gas evolution (

) may occur; ensure venting.

-

-

Reaction: Stir at RT for 2–16 hours.

-

Quench: Quench by adding saturated aqueous

(slowly) until pH > 8. -

Extraction: Extract with DCM (3x). Dry combined organics over

. -

Purification: Isolate via silica gel chromatography.

Data Summary & Troubleshooting

Comparative Efficiency Table

| Parameter | Protocol A (Direct) | Protocol B (Reductive) |

| Reaction Type | Reductive Amination | |

| Key Risk | Poly-alkylation (Quaternization) | Incomplete Imine Formation |

| Ester Stability | High (in MeCN/DMF) | Excellent (STAB is mild) |

| Steric Tolerance | Moderate (Sensitive to 3-Me) | High (Driven by thermodynamics) |

| Typical Yield | 65–85% | 75–95% |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: Low Conversion in Protocol A.

-

Diagnosis: The 3-methyl group is blocking the approach.

-

Fix: Switch solvent to DMF (higher dielectric constant) and increase temp to 60°C. Add 10 mol% KI (Finkelstein catalyst) to convert R-Cl/R-Br to reactive R-I in situ.

-

-

Issue: Dialkylation (Quaternization).

-

Diagnosis: Electrophile is too reactive (e.g., Methyl Iodide).

-

Fix: Switch to Protocol B using Formaldehyde equivalent (Paraformaldehyde) + STAB. This allows controlled mono-methylation.[3]

-

-

Issue: Ester Hydrolysis (Loss of Ethyl group).

-

Diagnosis: Aqueous workup was too basic or reaction contained water + base.

-

Fix: Ensure anhydrous solvents. During workup, keep pH < 10.[2] Avoid NaOH; use

or

-

Mechanistic Visualization

Diagram 2: Reductive Amination Pathway

Caption: Mechanism of STAB-mediated alkylation preserving the ester functionality.

References

-

Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the gold-standard protocol for STAB reduction compatible with esters.

-

Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Tetrahedron. Explains the rationale for using Cs2CO3 over K2CO3 for hindered amines.

-

ChemicalBook. (2025). "3-Methylpiperidine Properties and pKa." Provides physical property data confirming basicity and steric parameters.

-

Common Organic Chemistry. (2025). "Sodium Triacetoxyborohydride (STAB) Protocols." Detailed compatibility guides for STAB with various functional groups including esters.

Sources

- 1. fiveable.me [fiveable.me]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: High-Efficiency Reductive Alkylation of Ethyl 2-(3-methylpiperidin-4-yl)acetate

Abstract & Strategic Value

This application note details the optimized protocols for the reductive amination of Ethyl 2-(3-methylpiperidin-4-yl)acetate (EMP-Acetate). This secondary amine is a critical pharmacophore scaffold, structurally related to Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.

The presence of a methyl group at the C3 position of the piperidine ring introduces significant steric hindrance adjacent to the nucleophilic nitrogen. While this steric constraint is valuable for metabolic stability in drug design, it presents a synthetic challenge, often resulting in sluggish reaction rates or incomplete conversion using standard protocols. Furthermore, the C4-ethyl acetate side chain requires chemoselective reducing agents to prevent unwanted reduction or hydrolysis of the ester moiety.

This guide presents two validated workflows:

-

Method A (Standard): A mild, chemoselective protocol using Sodium Triacetoxyborohydride (STAB) for aldehydes and unhindered ketones.

-

Method B (Advanced): A Lewis-acid promoted protocol using Titanium(IV) isopropoxide for sterically demanding ketones, ensuring high conversion without compromising the ester functionality.

Chemical Properties & Mechanistic Challenges[1]

The Molecule[2][3]

-

Systematic Name: Ethyl 2-(3-methylpiperidin-4-yl)acetate

-

Functional Groups: Secondary Amine (Reactive center), Ethyl Ester (Labile to strong hydrides/hydrolysis), C3-Methyl (Steric block).

-

Stereochemistry: The starting material typically exists as a mixture of cis and trans diastereomers. The reductive amination conditions described herein generally preserve the existing diastereomeric ratio of the piperidine ring.

Mechanistic Pathway & Steric Impact

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The C3-methyl group exerts 1,2-allylic strain (A-strain) on the developing iminium species, raising the transition state energy. Consequently, the equilibrium formation of the iminium ion is less favorable than in simple piperidines.

Figure 1: Mechanistic pathway highlighting the critical iminium formation step where C3-methyl steric hindrance impacts reaction kinetics.[1]

Reagent Selection Guide

| Reagent | Role | Suitability for EMP-Acetate | Risk Profile |

| NaBH(OAc)₃ (STAB) | Reducing Agent | Excellent. Mild; does not reduce esters. Self-buffers reaction pH. | Low toxicity. Generates AcOH. |

| NaBH₃CN | Reducing Agent | Good. Requires pH control (pH 5-6). Effective for ketones.[1][2][3][4][5][6][7] | High Toxicity (Cyanide source).[3] |

| Ti(OiPr)₄ | Lewis Acid / Scavenger | Excellent. Forces iminium formation by scavenging water.[6] | Moisture sensitive. Forms TiO₂ upon workup. |

| NaBH₄ | Reducing Agent | Poor. Too strong; risk of reducing the ester or aldehyde before imine forms. | Non-selective. |

Experimental Protocols

Method A: The Standard STAB Protocol

Best for: Aliphatic aldehydes, Benzaldehydes, Cyclohexanones.

Rationale: Sodium Triacetoxyborohydride (STAB) allows for "Direct Reductive Amination" where amine and carbonyl are mixed simultaneously. The acetoxy groups reduce the basicity of the hydride, preventing direct reduction of the aldehyde while selectively reducing the protonated iminium ion [1].

Protocol:

-

Preparation: In a dry reaction vial, dissolve Ethyl 2-(3-methylpiperidin-4-yl)acetate (1.0 equiv, e.g., 1.0 mmol) in 1,2-Dichloroethane (DCE) (concentration 0.2 M).

-

Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility profile. THF is a viable alternative.[7]

-

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.1 – 1.2 equiv).

-

Acidification: Add Acetic Acid (1.0 – 2.0 equiv).

-

Critical: The C3-methyl group increases basicity and steric bulk. Acetic acid catalyzes the dehydration to the iminium ion.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.

-

Reaction: Stir at room temperature (20–25 °C) under Nitrogen atmosphere.

-

Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM or EtOAc (x3).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate.[8]

-

Method B: Titanium(IV) Isopropoxide Promoted Protocol

Best for: Sterically hindered ketones (e.g., Acetophenones), electron-deficient anilines, or if Method A yields <50%.

Rationale: The C3-methyl group on the piperidine makes iminium formation the rate-limiting step.

Protocol:

-

Complexation: In a dry flask under Argon, mix Ethyl 2-(3-methylpiperidin-4-yl)acetate (1.0 equiv) and the Ketone (1.1 equiv).

-

Lewis Acid Addition: Add Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv).

-

Observation: The mixture may become viscous or change color.

-

-

Stirring: Stir neat or in minimal dry THF for 4–6 hours at ambient temperature.

-

Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of the starting amine and formation of the imine (often unstable on silica).

-

-

Dilution & Reduction:

-

Dilute with Ethanol or Methanol (approx. 0.3 M).

-

Add Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv) OR Sodium Borohydride (NaBH₄) (2.0 equiv).

-

Note: If using NaBH₄, ensure the temperature is at 0°C to prevent ester reduction, although the Ti-complex usually mitigates this. NaBH₃CN is safer for the ester.

-

-

Workup (The "Mattson" Workup):

-

Quench with 0.1 M NaOH (or wet ether if water sensitive).

-

Filtration: A white precipitate (

) will form. Filter this suspension through a pad of Celite . -

Wash the Celite pad thoroughly with EtOAc.

-

Concentrate the filtrate and purify via column chromatography.[8]

-

Optimization Decision Tree

Use this logic flow to determine the optimal reaction conditions for your specific substrate.

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl reactivity.

Quality Control & Troubleshooting

Ester Hydrolysis

-

Symptom: Loss of ethyl group (M-28 in LCMS) or formation of carboxylic acid.

-

Cause: Aqueous workup at high pH (>10) or prolonged exposure to strong bases.

-

Solution: Keep quench pH between 7–8 using NaHCO₃. Avoid using NaOH unless necessary for the Titanium workup (and perform it rapidly).

Incomplete Conversion (Starting Amine Remains)

-

Cause: The C3-methyl steric bulk is preventing iminium formation.

-

Solution:

-

Switch to Method B (

). -

Increase reaction time of the imine formation step (prior to hydride addition).

-

Use Molecular Sieves (4Å) in Method A to assist dehydration.

-

Stereochemical Drift

-

Issue: Changes in the cis/trans ratio of the piperidine ring.

-

Insight: The reductive amination conditions are generally mild and do not epimerize the C3 or C4 centers. However, purification (silica gel with Et3N) is often required to separate diastereomers if the new N-alkyl group creates significant stereoisomeric overlap.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link]

-

Borch, R. F., et al. (1971).[3] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. designer-drug.com [designer-drug.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Application Notes and Protocols: Strategic Hydrolysis of Ethyl Esters in 3,4-Disubstituted Piperidines for Pharmaceutical Development

Introduction: The Critical Role of Piperidine Carboxylic Acids in Drug Discovery

The 3,4-disubstituted piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The carboxylic acid functionality, often installed at the 3 or 4-position, serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. The synthesis of these crucial carboxylic acid intermediates frequently proceeds through the hydrolysis of their corresponding ethyl esters.

While the hydrolysis of a simple ester may appear to be a fundamental and straightforward transformation, its application to complex, stereochemically rich 3,4-disubstituted piperidines presents a unique set of challenges. Steric hindrance, the presence of other sensitive functional groups, and the potential for epimerization at adjacent chiral centers demand a carefully considered and optimized approach. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic hydrolysis of ethyl esters in 3,4-disubstituted piperidines. We will delve into the mechanistic underpinnings of both acid and base-catalyzed hydrolysis, offer detailed, field-proven protocols, and address common challenges to ensure efficient, scalable, and stereochemically controlled synthesis of the desired piperidine carboxylic acids.

Mechanistic Considerations: Choosing the Right Path for Hydrolysis

The cleavage of the ester bond can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism with its own set of advantages and disadvantages.[2] The choice between these pathways is a critical decision that depends on the overall molecular architecture of the piperidine substrate, particularly the nature of the substituents and the presence of other acid- or base-labile functional groups.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common and often preferred method for the hydrolysis of esters in pharmaceutical synthesis.[2] The reaction is typically irreversible, which drives the reaction to completion and often results in high yields. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic media to yield the carboxylate salt.[3] An acidic workup is then required to protonate the carboxylate and afford the final carboxylic acid.[4]

The choice of base is a key variable in optimizing the saponification of sterically hindered or sensitive 3,4-disubstituted piperidine esters.

-

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are the most common and cost-effective bases for saponification. They are typically used in aqueous solutions with a co-solvent such as methanol, ethanol, or tetrahydrofuran (THF) to ensure solubility of the organic substrate.[5]

-

Lithium Hydroxide (LiOH): LiOH is often the base of choice for the hydrolysis of sterically hindered esters or when milder reaction conditions are required.[6] The smaller lithium cation is believed to coordinate more strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydroxide ion.[7] This can lead to higher yields and faster reaction times, even at lower temperatures.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification) of a 3,4-Disubstituted Piperidine Ethyl Ester

This protocol provides a general starting point for the saponification of a 3,4-disubstituted piperidine ethyl ester. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

3,4-Disubstituted piperidine ethyl ester

-

Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M and 2 M aqueous solutions

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the 3,4-disubstituted piperidine ethyl ester (1.0 equiv) in a suitable solvent mixture. A common starting point is a 1:1 to 3:1 mixture of an organic solvent (MeOH or THF) and water. The concentration should be in the range of 0.1 to 0.5 M.

-

Addition of Base: Add the chosen base (LiOH, NaOH, or KOH, 2.0-5.0 equiv) to the stirred solution. The base can be added as a solid or as an aqueous solution. For sensitive substrates, the addition can be done at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane to remove any unreacted starting material or non-acidic byproducts.

-

Carefully acidify the aqueous layer to a pH of 3-4 with 1 M or 2 M HCl at 0 °C. The carboxylic acid product may precipitate out of solution.

-

Extract the aqueous layer with several portions of ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that is the microscopic reverse of Fischer esterification.[9] The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.

While generally less common than saponification for preparative purposes due to the reversible nature of the reaction, acid-catalyzed hydrolysis can be advantageous when the piperidine substrate contains base-labile functional groups. To drive the equilibrium towards the products, a large excess of water is typically used.[2]

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of an N-Boc Protected 3,4-Disubstituted Piperidine Ethyl Ester

This protocol is suitable for substrates that are sensitive to basic conditions but stable to acid. The N-Boc protecting group is generally stable to the conditions used for ester hydrolysis, although prolonged reaction times or higher temperatures may lead to some deprotection.[10]

Materials:

-

N-Boc-3,4-disubstituted piperidine ethyl ester

-

Hydrochloric acid (HCl), 6 M aqueous solution or Dioxane/HCl (4 M)

-

Dioxane (optional)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-Boc-3,4-disubstituted piperidine ethyl ester (1.0 equiv) in a mixture of aqueous HCl (6 M) and optionally a co-solvent like dioxane (1:1).

-